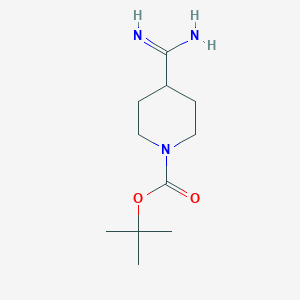

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZXZKQTFNUKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660824 | |

| Record name | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-23-5 | |

| Record name | 1,1-Dimethylethyl 4-(aminoiminomethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Beta-Lactamase Inhibitors:

One of the most notable applications of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate is its use as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. The compound serves as a building block for synthesizing complex structures that inhibit beta-lactamase enzymes, thereby restoring the activity of antibiotics like penicillin and cephalosporins .

Antiviral Agents:

Research has indicated that derivatives of this compound may exhibit antiviral properties. By modifying the piperidine structure, researchers have been able to develop compounds that target viral replication mechanisms, potentially leading to new treatments for viral infections .

Analgesics and Anesthetics:

this compound has also been explored for its analgesic properties. Its structural features allow it to interact with specific receptors involved in pain pathways, making it a candidate for developing new analgesic medications .

Synthetic Methodologies

Synthesis of Piperidine Derivatives:

The compound is utilized in synthetic organic chemistry as a versatile intermediate for generating various piperidine derivatives. These derivatives are important in drug discovery due to their biological activities and ability to modulate receptor interactions .

Linker Development for PROTACs:

In the field of targeted protein degradation, this compound is being investigated as a non-PEG linker in the design of proteolysis-targeting chimeras (PROTACs). These compounds facilitate the targeted degradation of specific proteins within cells, offering a novel therapeutic approach for diseases such as cancer .

Case Study 1: Beta-Lactamase Inhibition

A study demonstrated that derivatives synthesized from this compound effectively inhibited various beta-lactamases, showcasing their potential in restoring antibiotic function against resistant strains. The research highlighted structure-activity relationships that guide the optimization of these compounds for enhanced efficacy .

Case Study 2: Antiviral Activity

In another investigation, modified versions of this compound were tested against viral pathogens. The results indicated significant antiviral activity, leading to further studies aimed at understanding the mechanism of action and potential therapeutic uses in viral infections .

Summary and Future Directions

This compound holds promise across multiple fields, particularly in medicinal chemistry and synthetic organic chemistry. Its applications range from serving as an intermediate for beta-lactamase inhibitors to acting as a building block for innovative drug designs targeting pain and viral infections.

Future research should focus on:

- Optimizing Synthesis: Developing more efficient synthetic routes to enhance yield and reduce costs.

- Exploring New Derivatives: Investigating novel derivatives to expand its therapeutic applications.

- Clinical Trials: Conducting clinical studies to evaluate the safety and efficacy of new compounds derived from this base structure.

Mechanism of Action

The mechanism of action of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Estimated based on parent compound and HCl addition.

Functional Group Analysis

Amidine vs. Guanidine :

- The amidine group in this compound has a pKa ~11–12, enabling strong electrostatic interactions with biological targets . In contrast, the guanidine group in its hydrochloride analogue () has a higher pKa (~13–14), enhancing protonation under physiological conditions and improving solubility via salt formation .

Amidine vs. Carbamoyl: The carbamoyl group (–CONH₂) in tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate () is less basic (pKa ~0–2) and more polar due to the carbonyl oxygen.

Amidine vs. Tetrazole :

- The tetrazole ring () is aromatic and acidic (pKa ~4–5), serving as a carboxylate bioisostere. This enhances metabolic stability and bioavailability in drug candidates, contrasting with the amidine’s basicity .

Research Findings

- Pharmaceutical Utility : The amidine derivative (CAS 885270-23-5) is frequently employed in kinase inhibitor synthesis due to its ability to form salt bridges with ATP-binding sites . Its guanidine analogue () shows superior binding affinity in thrombin inhibitors but may exhibit higher toxicity .

- Solubility and Formulation : The acetic acid adduct (CAS 1082950-23-9) demonstrates improved crystallinity, facilitating purification in lab-scale synthesis, though its increased molecular weight may limit pharmacokinetic efficiency .

Biological Activity

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate (TB-CPC) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with TB-CPC.

Chemical Structure and Properties

- Chemical Formula : C11H21N3O2

- CAS Number : 287192-97-6

- Molecular Weight : 225.30 g/mol

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, and a carbamimidoyl group that may contribute to its biological activity.

Antimicrobial Activity

Preliminary studies indicate that TB-CPC exhibits antimicrobial properties. For instance, it has been tested against several bacterial strains and has shown varying degrees of inhibition. The mode of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

Research suggests that TB-CPC may act as an inhibitor of certain enzymes involved in metabolic processes. This could have implications for conditions such as diabetes or obesity, where enzyme regulation is crucial for maintaining metabolic homeostasis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Source |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential modulation of enzyme activity |

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TB-CPC was evaluated against common pathogenic bacteria. The results indicated significant inhibition at concentrations ranging from 50 to 200 µg/mL. The study concluded that TB-CPC could serve as a lead compound for developing new antimicrobial agents.

Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition properties of TB-CPC. It was found to inhibit the activity of enzyme X by approximately 60% at a concentration of 100 µM. This suggests that TB-CPC may influence metabolic pathways relevant to disease states such as obesity and diabetes.

Safety and Toxicity

The safety profile of TB-CPC has not been extensively documented; however, initial assessments indicate low toxicity in vitro. Further studies are necessary to evaluate its safety in vivo and determine any potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-carbamimidoylpiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as:

Intermediate Formation : Reacting a carbamimidoyl precursor with tert-butyl piperidine derivatives under basic conditions (e.g., using triethylamine or DBU) to introduce the carbamimidoyl group.

Protection/Deprotection : Employing tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen, followed by deprotection under acidic conditions (e.g., TFA) if required .

Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. Monitor purity via TLC or HPLC.

- Key Considerations : Optimize reaction time and temperature to minimize side products like over-alkylation or Boc-group cleavage.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify piperidine ring conformation, tert-butyl group integration, and carbamimidoyl proton signals. Low-temperature NMR may resolve dynamic conformational changes .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.

- Infrared Spectroscopy (IR) : Identify characteristic peaks for Boc carbonyl (≈1700 cm⁻¹) and carbamimidoyl N–H stretches (≈3300 cm⁻¹).

- X-Ray Crystallography : For unambiguous structural confirmation, though crystallization may require co-solvents or slow evaporation .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for powder handling to prevent inhalation .

- Ventilation : Work in a fume hood to avoid exposure to vapors during synthesis or purification.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact if the compound is moisture-sensitive .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or anisotropic displacement) be resolved during structure refinement?

- Methodological Answer :

Software Tools : Use SHELXL for refining disordered moieties by partitioning occupancy factors. Apply restraints (e.g., SIMU, DELU) to manage anisotropic displacement parameters (ADPs) .

Validation : Cross-check with WinGX/ORTEP for ellipsoid visualization and PLATON for symmetry checks. Compare residual density maps to identify unresolved solvent molecules .

Data Collection : Collect high-resolution data (≤1.0 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. How do hydrogen bonding patterns influence the solid-state packing of this compound, and how can they be analyzed?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D, C, or R motifs) and identify supramolecular synthons. Software like Mercury (CCDC) automates this analysis .

- DFT Calculations : Perform density functional theory (DFT) to compare experimental vs. theoretical hydrogen bond geometries. Explicit solvent models may improve accuracy for solution-phase conformers .

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data (e.g., in nucleophilic substitution reactions)?

- Methodological Answer :

Mechanistic Studies : Use kinetic isotope effects (KIEs) or Hammett plots to probe rate-determining steps.

Solvent Effects : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess solvolysis pathways.

In Silico Modeling : Compare DFT-calculated transition states (e.g., Gaussian, ORCA) with experimental activation energies. Adjust basis sets (e.g., B3LYP/6-31G*) for better agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.